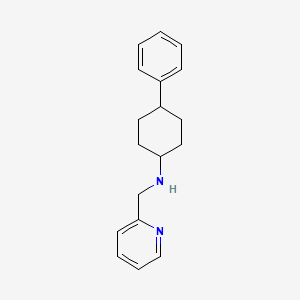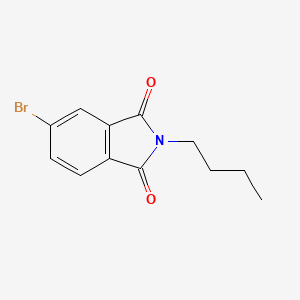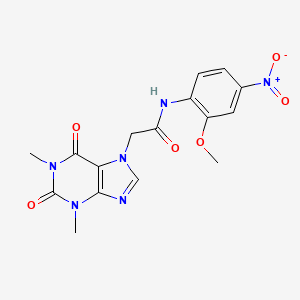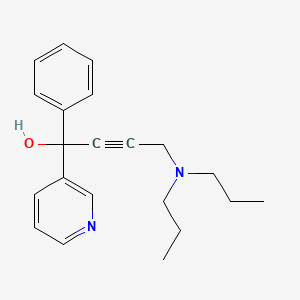
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine, also known as PCPyM, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been used in scientific research to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine is not fully understood, but it is thought to involve modulation of the NMDA receptor and sigma-1 receptor. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to increase the release of glutamate, an excitatory neurotransmitter, which may contribute to its effects on learning and memory.
Biochemical and Physiological Effects:
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have a range of physiological effects in animal studies. It has been reported to have analgesic properties, reducing pain perception in rats. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been shown to have neuroprotective effects, reducing cell death in brain cells exposed to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-phenylcyclohexyl)(2-pyridinylmethyl)amine in lab experiments is its relatively high affinity for the NMDA receptor and sigma-1 receptor. This makes it a useful tool for investigating the function of these receptors in various physiological processes. However, one limitation is that (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on (4-phenylcyclohexyl)(2-pyridinylmethyl)amine. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine and its effects on various physiological processes. Finally, there is potential for the development of new compounds based on the structure of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of (4-phenylcyclohexyl)(2-pyridinylmethyl)amine involves the reaction of 4-phenylcyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
(4-phenylcyclohexyl)(2-pyridinylmethyl)amine has been used in scientific research to investigate its potential as a ligand for various receptors in the central nervous system. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (4-phenylcyclohexyl)(2-pyridinylmethyl)amine has also been used in studies on the sigma-1 receptor, which is involved in various physiological processes such as pain perception and neuroprotection.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)20-14-18-8-4-5-13-19-18/h1-8,13,16-17,20H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZRZQVBAUPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)


![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)


![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)


